molecular formula C12H21BrO2 B13620371 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran

Cat. No.: B13620371
M. Wt: 277.20 g/mol
InChI Key: LQAWQTWIWXHKCG-UHFFFAOYSA-N
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Description

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran is an organic compound that features a bromomethyl group attached to a cyclohexyl ring, which is further connected to a tetrahydrofuran ring through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran typically involves the bromination of a precursor compound followed by etherification. One common method involves the bromination of 4-methylcyclohexanol using N-bromosuccinimide (NBS) to introduce the bromomethyl group. This intermediate is then reacted with tetrahydrofuran in the presence of a base such as potassium carbonate to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include alcohols, amines, or thioethers.

    Oxidation Products: Oxidation can yield ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduction typically results in the formation of methyl derivatives.

Scientific Research Applications

3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and functional groups. The ether linkage provides stability and flexibility to the molecule, allowing it to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran: Similar structure with an ethyl group instead of a methyl group.

    3-((1-(Chloromethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran: Similar structure with a chloromethyl group instead of a bromomethyl group.

    3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)furan: Similar structure with a furan ring instead of a tetrahydrofuran ring.

Uniqueness

The uniqueness of 3-((1-(Bromomethyl)-4-methylcyclohexyl)oxy)tetrahydrofuran lies in its specific combination of functional groups and ring structures, which provide distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.

Properties

Molecular Formula

C12H21BrO2

Molecular Weight

277.20 g/mol

IUPAC Name

3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxolane

InChI

InChI=1S/C12H21BrO2/c1-10-2-5-12(9-13,6-3-10)15-11-4-7-14-8-11/h10-11H,2-9H2,1H3

InChI Key

LQAWQTWIWXHKCG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CBr)OC2CCOC2

Origin of Product

United States

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